Ciwujianoside C3 is a triterpenoid saponin predominantly extracted from the leaves of Acanthopanax henryi, a plant known for its medicinal properties. This compound has garnered attention for its potential anti-inflammatory effects and other biological activities. Ciwujianoside C3 belongs to a larger class of compounds known as saponins, which are characterized by their soap-like properties and ability to form stable foams in aqueous solutions.
Ciwujianoside C3 is primarily sourced from the leaves of Acanthopanax henryi, commonly referred to as Siberian ginseng. The extraction process typically involves the use of organic solvents such as methanol or ethanol, allowing for the isolation of the compound from plant material. This method is complemented by advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the quality and purity of the extracted compound, often exceeding 98% purity .
Ciwujianoside C3 is classified as a triterpenoid saponin. It is part of a broader category that includes various similar compounds, such as ciwujianoside B, ciwujianoside D1, and chiisanoside. These compounds share structural similarities and exhibit comparable biological activities.
The synthesis of Ciwujianoside C3 can be approached through both natural extraction and synthetic routes. The natural extraction involves:
In industrial settings, the extraction process is scaled up while maintaining similar methodologies. The use of HPLC ensures that the final product meets stringent purity standards necessary for research and therapeutic applications.
Ciwujianoside C3 has a complex molecular structure characterized by multiple hydroxyl groups and a steroid-like backbone typical of triterpenoids. The chemical formula is , indicating a large and intricate arrangement of carbon, hydrogen, and oxygen atoms.
Ciwujianoside C3 can undergo various chemical reactions:
Oxidation: This involves adding oxygen or removing hydrogen atoms from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This entails adding hydrogen or removing oxygen. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: This reaction replaces one functional group with another, often using halogens or nucleophiles under specific conditions.
The outcomes of these reactions depend on the reagents used and the specific conditions applied during the reactions. For instance, oxidation can yield derivatives with altered functional groups that may exhibit different biological activities.
Ciwujianoside C3 exerts its biological effects primarily through anti-inflammatory pathways. It inhibits the production of pro-inflammatory cytokines such as interleukin 6 and tumor necrosis factor-alpha by suppressing nuclear factor-kappa B activation and mitogen-activated protein kinases pathways. This inhibition occurs through:
Ciwujianoside C3 is typically a white to off-white powder with high solubility in organic solvents but limited solubility in water due to its complex structure.
The compound exhibits properties typical of saponins, including surface-active behavior which can affect membrane permeability and biological activity. Its stability under various pH conditions makes it suitable for various applications in biological systems .
Ciwujianoside C3 has several scientific applications:
Acanthopanax species (family Araliaceae) have been integral to traditional medicine across East Asia for centuries. Known as "Ciwujia" in Chinese traditional medicine and "Siberian Ginseng" in Russian folk medicine, these plants were historically prescribed for rheumatism, arthritis, paralysis, and general debility. The Chinese Pharmacopoeia (2020 edition) officially lists Acanthopanax gracilistylus root bark ("Wujiapi") as a medicinal material, while Korean and Japanese pharmacopoeias recognize related species like A. sessiliflorus and Eleutherococcus senticosus (A. senticosus) [5] [8]. Traditional preparations included decoctions of root bark for dispelling wind-dampness (a TCM syndrome associated with inflammatory conditions) and improving qi circulation. The leaves, though classified as food, were consumed as functional teas for vitality enhancement—a practice now validated by the discovery of bioactive saponins like ciwujianoside C3 [2] [7].
Table 1: Traditional Applications of Acanthopanax spp.
Region | Medicinal Plant | Plant Part Used | Historical Applications |
---|---|---|---|
China | A. gracilistylus | Root bark | Rheumatism, arthritis, bone pain |
Korea | A. sessiliflorus | Stem bark | Tonic, anti-fatigue, ischemic heart disease |
Japan | E. senticosus | Rhizome | Neurasthenia, chronic cough, hypertension |
Russia (Siberia) | E. senticosus | Roots/Leaves | Adaptogen, anti-stress, vitality enhancement |
Ciwujianoside C3 (C53H86O21, MW 1058.6 g/mol) is an oleanane-type triterpenoid saponin characterized by a complex glycosylation pattern: three sugar moieties (glucose, rhamnose, arabinose) attached to the C3 and C28 positions of the aglycone [10]. This compound is most abundant in A. henryi leaves, followed by A. senticosus and A. sessiliflorus, with chemotaxonomic studies identifying it as a key marker for species differentiation [2] [5] [9]. Quantitative analyses reveal significant interspecies variation: A. senticosus leaves contain 0.131% ciwujianoside C3 versus 0.015% in A. sessiliflorus [2]. The compound co-occurs with structurally related saponins like ciwujianosides B, D2, and E, forming a characteristic phytochemical profile that underpins the medicinal properties of these plants [2] [10]. Distribution within the plant follows a distinct pattern, with leaves showing higher saponin content than roots or stems—a critical consideration for sustainable harvesting [5].
Table 2: Distribution of Ciwujianoside C3 in Acanthopanax Species
Plant Species | Tissue | Ciwujianoside C3 Content (%) | Geographical Distribution |
---|---|---|---|
A. henryi | Leaves | 0.15–0.30* | Central China (Hubei, Sichuan) |
A. senticosus | Leaves | 0.131 | Northeast Asia, Russia, Japan |
A. sessiliflorus | Leaves | 0.015 | Korean Peninsula, Northeast China |
E. senticosus | Rhizomes | Trace amounts | Siberia, Northern China |
*Estimated from phytochemical screening data [5] [9]
The pharmacological investigation of ciwujianoside C3 accelerated in the 2010s, driven by advances in analytical techniques like UPLC-Q/TOF-MS and HPLC-ELSD, which enabled precise quantification in plant matrices [2] [9]. Research initially focused on anti-inflammatory properties, with landmark studies demonstrating its inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated macrophages [1]. Subsequent neuropharmacological studies revealed its ability to cross the blood-brain barrier—a rarity for saponins—exploring its effects on memory enhancement and neuroprotection [4] [7]. The compound’s emergence as a research priority is evidenced by dedicated metabolic studies using UPLC-Fusion Lumos Orbitrap MS to identify 42 metabolites, confirming deglycosylation as the primary metabolic pathway [3] [10]. Current research spans five domains:
Table 3: Key Research Milestones for Ciwujianoside C3
Year | Research Focus | Breakthrough Finding | Model System |
---|---|---|---|
2016 | Anti-inflammatory mechanism | Inhibition of TLR4/MAPK/NF-κB signaling in macrophages | RAW 264.7 cells [1] |
2019 | Blood-brain barrier permeability | Detection in cerebral cortex after oral administration | Mice [4] |
2021 | Sedative-hypnotic effects | GABA/5-HT receptor-mediated sleep latency reduction | Mouse behavioral tests [2] |
2024 | Cognitive enhancement | Dendrite elongation and memory improvement in healthy adults | Human RCT [7] |
Compounds Mentioned in Article
The trajectory of ciwujianoside C3 research exemplifies the successful integration of ethnopharmacological knowledge with contemporary molecular pharmacology. From its origins in traditional Acanthopanax-based therapies to its current status as a multifaceted pharmacological agent, this saponin continues to reveal complex bioactivities that validate and expand upon historical applications. Ongoing clinical studies will further elucidate its therapeutic potential in neurodegenerative and inflammatory disorders.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0